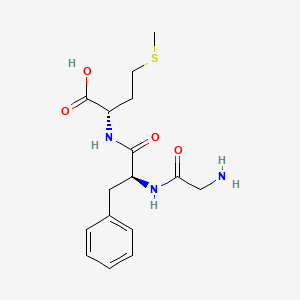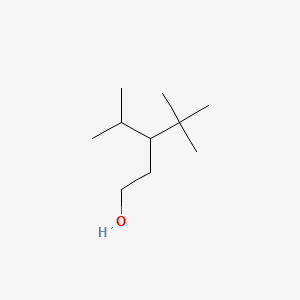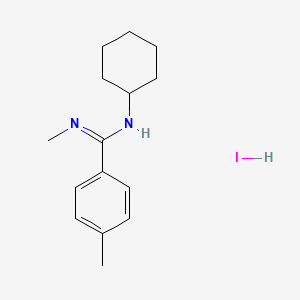
N-Cyclohexyl-N',4-dimethylbenzenecarboximidamide monohydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound consists of a cyclohexyl group, a dimethylbenzenecarboximidamide moiety, and a monohydriodide ion, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide typically involves the reaction of cyclohexylamine with 4-dimethylbenzenecarboximidamide in the presence of hydroiodic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain the compound in its pure form .
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide may involve large-scale reactors and automated systems to control the reaction parameters. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product. Safety measures are also implemented to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research on potential therapeutic applications includes studying its effects on cellular pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide hydrochloride
- N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide sulfate
- N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide nitrate
Uniqueness
N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide is unique due to its specific combination of functional groups and the presence of the monohydriodide ion.
Properties
CAS No. |
73416-74-7 |
|---|---|
Molecular Formula |
C15H23IN2 |
Molecular Weight |
358.26 g/mol |
IUPAC Name |
N-cyclohexyl-N',4-dimethylbenzenecarboximidamide;hydroiodide |
InChI |
InChI=1S/C15H22N2.HI/c1-12-8-10-13(11-9-12)15(16-2)17-14-6-4-3-5-7-14;/h8-11,14H,3-7H2,1-2H3,(H,16,17);1H |
InChI Key |
IPFSSJODVIHPID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC)NC2CCCCC2.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


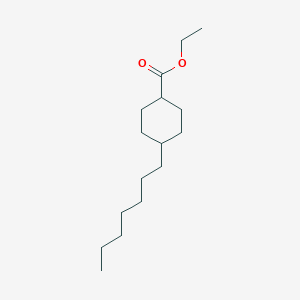
![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide](/img/structure/B14458375.png)
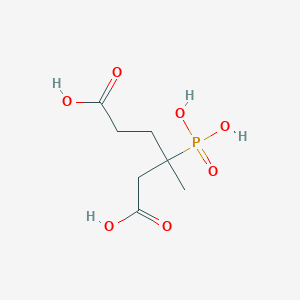
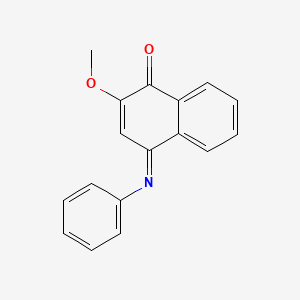
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)
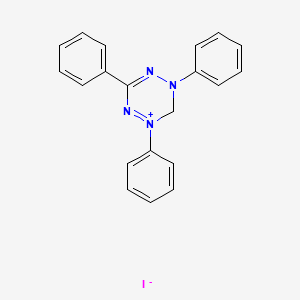
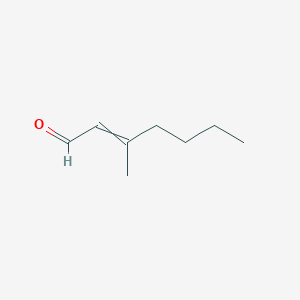
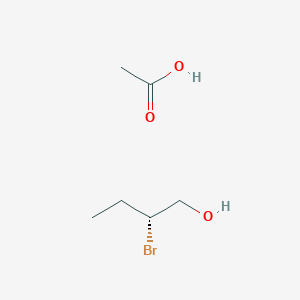
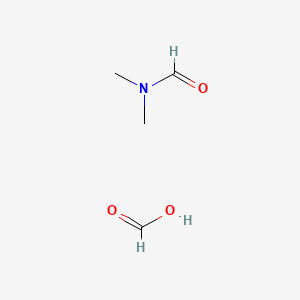
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
